4-Bromo-3-chloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family . It has a molecular weight of 242.5 .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium . The reaction smoothly occurs with 2-alkynyl benzyl azides under different conditions. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloroisoquinoline is represented by the Inchi Code: 1S/C9H5BrClN/c10-8-7-4-2-1-3-6 (7)5-12-9 (8)11/h1-5H .Aplicaciones Científicas De Investigación
Nature of the Reactions Involving 4-Haloisoquinolines
A study explored the reactions involving 4-bromo- or 4-chloroisoquinoline, highlighting the substitution reactions that lead to the formation of compounds like 4-(methylthio)isoquinoline under specific conditions. The research emphasized the competition between SRN1 substitution and σ complex formation, indicating the compound's utility in detailed organic synthesis studies (Zoltewicz & Oestreich, 1991).
Synthesis of Fluoromethyl-Containing Analogs of Antitumor Alkaloid Luotonin A
Another research application involves the synthesis of novel 3-bromomethyl-2-chloro-4-fluoromethylquinolines, which are used as precursors for the production of antitumor alkaloid luotonin A analogs. These compounds have shown promise in retaining antitumor activity, highlighting the potential of 4-Bromo-3-chloroisoquinoline derivatives in cancer research (Golubev et al., 2010).
Development of Antitumor Agents as Topoisomerase I Inhibitors
The research also extends to the development of antitumor agents, where derivatives of 4-Bromo-3-chloroisoquinoline have been explored for their potential as topoisomerase I inhibitors. Such studies are crucial for the discovery of new cancer therapies, underscoring the compound's significance in medicinal chemistry (Cho et al., 2007).
Synthesis of Functionalized Phenoxy Quinolines
In the realm of antimicrobial research, the synthesis of new 6-Bromoquinolin-4-ol derivatives from 4-Bromo-3-chloroisoquinoline has been investigated for their potential antibacterial activities against drug-resistant strains of bacteria. This highlights the compound's versatility and importance in the development of new antibacterial agents (Arshad et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOVGDMDJUZQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloroisoquinoline | |
CAS RN |
1379361-65-5 |
Source
|
Record name | 4-bromo-3-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.